molecular formula C16H26Cl4N8O B2636709 4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride CAS No. 2108968-31-4

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride

Cat. No.: B2636709
CAS No.: 2108968-31-4
M. Wt: 488.24
InChI Key: JBYSIGKTZDYOGF-UHFFFAOYSA-N
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Description

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a 1,2,5-oxadiazole (furazan) ring. The molecule is substituted with an ethyl group at position 1 of the imidazole ring and a piperidin-4-ylamino-methyl group at position 5. The tetrahydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications .

This compound belongs to a class of kinase inhibitors, where the imidazo[4,5-c]pyridine scaffold contributes to ATP-binding pocket interactions. The oxadiazole ring is a bioisostere for carboxyl or nitro groups, improving metabolic stability and binding affinity .

Properties

IUPAC Name

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O.4ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYSIGKTZDYOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl4N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the compound’s integrity and purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently and yield the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo

Biological Activity

The compound 4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine; tetrahydrochloride is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest applications in cancer treatment and other diseases associated with dysregulated kinase activity.

Chemical Structure and Properties

This compound features an imidazo[4,5-c]pyridine core combined with an oxadiazole moiety. The tetrahydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmacological applications. The molecular formula is C16H26Cl4N8OC_{16}H_{26}Cl_4N_8O with a molecular weight of 488.24 g/mol.

The compound primarily acts as a kinase inhibitor , targeting specific protein kinases involved in cellular signaling pathways associated with cancer and inflammation. Notably, it has shown promise in inhibiting mitogen and stress-activated kinases (MSK1), which play crucial roles in inflammatory responses and cancer progression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various kinases. For instance:

  • MSK1 Inhibition : The compound has been shown to inhibit MSK1 activity, which is linked to the regulation of inflammatory processes.
  • Cell Proliferation : In cancer cell lines, it has been observed to reduce cell proliferation rates significantly, suggesting its potential as an anti-cancer agent.

Case Studies

Recent research has highlighted the efficacy of this compound in various experimental models:

  • Cancer Models : In xenograft models of human tumors, treatment with the compound resulted in reduced tumor growth compared to controls. This suggests its potential utility in cancer therapy.
  • Inflammatory Models : In models of inflammation, the compound demonstrated a dose-dependent reduction in inflammatory markers, indicating its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
SB-747651AImidazo[4,5-c]pyridine core with oxadiazoleInhibitor of MSK1
4-(4-Chlorophenyl)-1-piperidinyl imidazo[4,5-c]pyridineSimilar core structurePotential anti-cancer activity
4-(Phenyl)-1H-imidazo[4,5-c]pyridine derivativesVariations in substituentsDiverse biological activities

These comparisons illustrate the versatility of imidazo[4,5-c]pyridine derivatives and their potential therapeutic applications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies indicate that:

  • Absorption : The tetrahydrochloride form enhances solubility, leading to improved absorption rates.
  • Metabolism : The compound undergoes hepatic metabolism, which may influence its efficacy and safety profile.
  • Toxicity : Toxicological assessments are ongoing but initial findings suggest a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include derivatives of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds with varying substituents (Table 1).

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Substituents Salt Form Reference
Target Compound Imidazo[4,5-c]pyridine 1-ethyl, 7-[(piperidin-4-ylamino)methyl], 1,2,5-oxadiazol-3-amine Tetrahydrochloride
3-((4-(6-Chloro-2-(1-isopropyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22b) Imidazo[4,5-b]pyridine 6-chloro, 2-(1-isopropyl-pyrazol-4-yl), 7-piperazine-methylisoxazole Free base
4-(1-ethyl-6-methyl-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine Imidazo[4,5-c]pyridine 1-ethyl, 6-methyl, 1,2,5-oxadiazol-3-amine Free base
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-3-piperidinyl]methoxy]-4-imidazo[4,5-c]pyridinyl]-2-methylbut-3-yn-2-ol Imidazo[4,5-c]pyridine 7-[(3S)-piperidin-3-ylmethoxy], 2-methylbut-3-yn-2-ol Free base

Key Structural Differences :

  • Core Scaffold : The target compound’s imidazo[4,5-c]pyridine differs from imidazo[4,5-b]pyridine analogues (e.g., 22b) in nitrogen positioning, altering electronic properties and binding interactions .
  • Substituents: The piperidin-4-ylamino-methyl group at position 7 distinguishes it from compounds with piperazine (22b) or alkoxy-piperidine substituents .
  • Salt Form : The tetrahydrochloride salt improves solubility compared to free-base analogues like the 6-methyl derivative .
Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Solubility (mg/mL) LogP Kinase Inhibition (IC50, nM) Reference
Target Compound >10 (aqueous, pH 7.4) 1.2* Not reported
22b <1 (aqueous, pH 7.4) 3.8 EGFR: 12 nM
4-(1-ethyl-6-methyl-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine 2.5 2.1 Not reported

*Estimated based on salt form and substituent polarity.

Key Findings :

  • The tetrahydrochloride salt of the target compound likely enhances solubility (>10 mg/mL) compared to free-base analogues (e.g., 22b: <1 mg/mL) .
  • The piperidin-4-ylamino group may reduce LogP (predicted 1.2) versus bulkier hydrophobic substituents (e.g., 22b: LogP 3.8), favoring CNS penetration .

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